6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester hydrochloride
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Overview
Description
6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester hydrochloride is a chemical compound with the molecular formula C13H18ClFN2O2 and a molecular weight of 288.75 g/mol This compound is a derivative of diazepane, a seven-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
The synthesis of 6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the diazepane ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides under controlled conditions.
Introduction of the fluoro group: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester hydrochloride depends on its interaction with molecular targets. The presence of the diazepane ring and the fluorine atom can influence its binding affinity to enzymes or receptors. The compound may act as an inhibitor or modulator of specific biological pathways, affecting processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester hydrochloride can be compared with other diazepane derivatives, such as:
1,4-Diazepane-1-carboxylic acid benzyl ester: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
6-Chloro-[1,4]diazepane-1-carboxylic acid benzyl ester: The chlorine atom can lead to different electronic effects and reactivity compared to the fluorine atom.
6-Methyl-[1,4]diazepane-1-carboxylic acid benzyl ester: The presence of a methyl group instead of a fluorine atom can affect the compound’s steric and electronic properties.
Properties
IUPAC Name |
benzyl 6-fluoro-1,4-diazepane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-12-8-15-6-7-16(9-12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,15H,6-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIJXVLKEYOXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(CN1)F)C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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